molecular formula C23H17NO2 B2940167 3-(4-acetylanilino)-2-phenyl-1H-inden-1-one CAS No. 105481-73-0

3-(4-acetylanilino)-2-phenyl-1H-inden-1-one

Cat. No. B2940167
CAS RN: 105481-73-0
M. Wt: 339.394
InChI Key: ZIUWNLBFZVKNAQ-UHFFFAOYSA-N
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Description

3-(4-Acetylanilino)-2-phenyl-1H-inden-1-one is a chemical compound with various applications in scientific research. It is an indenone, a heterocyclic aromatic compound containing a six-membered ring of three carbon atoms and three nitrogen atoms. It is a derivative of aniline, a mono-substituted benzene, and is used in the synthesis of various substances. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Chiroptical Properties and Conformational Studies

Research on N-acylated α, β-unsaturated peptides, such as dehydrophenylalanine (dehydro-Phe) residues, reveals significant insights into their chiroptical properties and conformation. These compounds, characterized by NMR, IR, UV absorption, and X-ray diffraction analyses, demonstrate chiral conformations based on hydrogen-bonded ten-membered rings, also referred to as β-turns. This chiral conformation is crucial for understanding the conformational properties of polypeptides containing D-L sequences (Pieroni et al., 1976).

Aminomutase Mechanisms and Stereochemistry

The study of the phenylalanine aminomutase from Taxus catalyzes the vicinal exchange of the amino group and the pro-3S hydrogen of (2S)-alpha-phenylalanine to make (3R)-beta-phenylalanine. This process is remarkable for its retention of configuration at both reaction termini, a unique feature among aminomutase mechanisms (Mutatu et al., 2007).

Synthesis and Photophysical Characterization

Novel fluorescent 4,5-diarylimidazolyl-phenylalanines have been synthesized, offering insights into their potential as fluorimetric chemosensors for ion recognition. Such compounds, based on phenylalanine cores, indicate strong interactions through donor atoms, suggesting their suitability for incorporation into chemosensory peptidic frameworks (Esteves et al., 2016).

properties

IUPAC Name

3-(4-acetylanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c1-15(25)16-11-13-18(14-12-16)24-22-19-9-5-6-10-20(19)23(26)21(22)17-7-3-2-4-8-17/h2-14,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUWNLBFZVKNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetylanilino)-2-phenyl-1H-inden-1-one

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